8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid

Immuno-oncology IDO1 inhibitor TDO inhibitor

Securing a validated IDO1/TDO inhibitor scaffold is critical for immuno-oncology drug discovery. 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid features the essential 8-chloro and 3-carboxylic acid handles directly aligned with patent-protected SAR. Use it to diversify via amide coupling and systematically explore immune checkpoint inhibition. - MW: 196.59 g/mol; purity typically ≥98% HPLC. - Enables patent-relevant lead optimization and scalable process chemistry development. - Available for global shipping with guaranteed quality specs.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B13690031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=O)O)C(=C1)Cl
InChIInChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
InChIKeyBNJIQQSZXUSQTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: IDO1/TDO Inhibitor Scaffold


8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS: 1159830-96-2) is a heterocyclic building block from the imidazo[1,5-a]pyridine family, distinguished by a chlorine substituent at the 8-position and a carboxylic acid handle at the 3-position . This specific substitution pattern is foundational to a class of compounds described in patent literature as potent inhibitors of Indoleamine 2,3-Dioxygenase (IDO1) and/or Tryptophan 2,3-Dioxygenase (TDO), key targets in immuno-oncology [1]. The compound's core molecular formula is C8H5ClN2O2, with a molecular weight of 196.59 g/mol .

8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Unique Strategic Value


The substitution pattern of 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid is not arbitrary. While the broader imidazo[1,5-a]pyridine class is known for diverse activities (e.g., KRAS G12C inhibition, MEK inhibition, PI3K inhibition) , the specific 8-position substitution is a key determinant of IDO1/TDO inhibitory activity, as claimed in multiple patents [1]. A simple unsubstituted imidazo[1,5-a]pyridine-3-carboxylic acid lacks this critical functional handle. Therefore, procuring this specific compound enables research directly aligned with the SAR (structure-activity relationship) described in these patent estates, a strategic advantage over using a more generic, unoptimized scaffold. The following sections detail the limited but targeted evidence supporting this compound's specific role.

8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Differential Evidence


IDO1/TDO Inhibition: Validated Scaffold from Patent SAR

The 8-chloro substitution on the imidazo[1,5-a]pyridine core is part of a defined structure-activity relationship (SAR) for potent IDO1 and TDO inhibition. Patent literature specifically claims 8-substituted imidazo[1,5-a]pyridines as useful inhibitors, with 8-chloro being a preferred halogen substituent. While direct IC50 values for 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid are not disclosed, its structural classification is directly derived from this SAR. This contrasts with 5-substituted analogs or unsubstituted cores, which are less frequently highlighted in the same patent estates [1].

Immuno-oncology IDO1 inhibitor TDO inhibitor Tryptophan metabolism

Molecular Weight Impact on Synthetic Feasibility

The addition of a chlorine atom at the 8-position and a carboxylic acid at the 3-position yields a molecular weight of 196.59 g/mol for 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid . This is a 21.2% increase over the unsubstituted imidazo[1,5-a]pyridine-3-carboxylic acid (162.15 g/mol) and a 25.2% increase over the 8-chloroimidazo[1,5-a]pyridine core (152.58 g/mol) .

Medicinal Chemistry Lead Optimization Synthetic Feasibility

LogP Differential and Lipophilicity Profile

The chlorine substituent on 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid increases its predicted lipophilicity compared to the unsubstituted core. The 8-chloroimidazo[1,5-a]pyridine core has a calculated LogP of approximately 1.7 [1]. While no direct LogP data is available for the target compound, the addition of a polar carboxylic acid group at the 3-position will modulate this value, creating a distinct physicochemical profile compared to both the unsubstituted acid and the non-carboxylic chloro analog.

Physicochemical Property LogP Drug-likeness

8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid: Research Applications


IDO1/TDO Inhibitor Analog Synthesis

This scenario is directly supported by the class-level evidence in Section 3 [1]. A medicinal chemist can utilize 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid as a core scaffold to synthesize a library of analogs based on the general formulas disclosed in IDO1/TDO inhibitor patents [1]. The carboxylic acid handle at the 3-position provides a convenient point for diversification through amide coupling or esterification, allowing for systematic SAR exploration around the 8-chloro core. This is a more strategic approach than starting with an unsubstituted core, as it directly aligns the research with an established patent landscape in immuno-oncology.

Physicochemical Profiling for Lead Optimization

As highlighted in Section 3 , the target compound's molecular weight (196.59 g/mol) and predicted LogP (inferred from related structures [2]) are distinct from its unsubstituted and non-carboxylic analogs. A drug discovery scientist can procure this compound specifically to experimentally determine its LogD, solubility, and permeability. This data serves as a critical baseline for assessing the impact of the 8-chloro and 3-carboxylic acid groups on the overall drug-likeness of a new chemical series, directly informing lead optimization strategies.

Synthetic Methodology for 8-Substituted Imidazopyridines

The presence of both the 8-chloro substituent and the 3-carboxylic acid group makes this compound a challenging and valuable substrate for developing new synthetic methods. A process chemist can use this compound to optimize cross-coupling reactions at the 8-position (e.g., Suzuki, Buchwald-Hartwig) while preserving the sensitive carboxylic acid functionality. The molecular weight data provided in Section 3 underscores the compound's utility as a model system for developing robust, scalable routes to this specific, patent-relevant substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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